
Ethyl 2-(4-fluorocyclohexyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-fluorocyclohexyl)acetate is an organic compound with the molecular formula C10H17FO2 It is a derivative of cyclohexane, where a fluorine atom is substituted at the fourth position of the cyclohexyl ring, and an ethyl acetate group is attached to the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(4-fluorocyclohexyl)acetate typically involves the esterification of 4-fluorocyclohexylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed:
Oxidation: 4-fluorocyclohexylacetic acid.
Reduction: 2-(4-fluorocyclohexyl)ethanol.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(4-fluorocyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the study of fluorinated compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, especially those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(4-fluorocyclohexyl)acetate involves its interaction with biological targets through its ester and fluorine functionalities. The ester group can undergo hydrolysis to release the active acid form, which can then interact with various enzymes and receptors. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways.
Comparación Con Compuestos Similares
- Ethyl 2-(4-chlorocyclohexyl)acetate
- Ethyl 2-(4-bromocyclohexyl)acetate
- Ethyl 2-(4-methylcyclohexyl)acetate
Comparison: Ethyl 2-(4-fluorocyclohexyl)acetate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and methyl analogs. These properties make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H17FO2 |
|---|---|
Peso molecular |
188.24 g/mol |
Nombre IUPAC |
ethyl 2-(4-fluorocyclohexyl)acetate |
InChI |
InChI=1S/C10H17FO2/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9H,2-7H2,1H3 |
Clave InChI |
LEAPCVFDLDZREB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CCC(CC1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(p-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13056257.png)
![1,1-Difluoro-6-azaspiro[3.4]octane](/img/structure/B13056261.png)


![N-[(5E)-5-[(naphthalen-1-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]guanidine](/img/structure/B13056282.png)
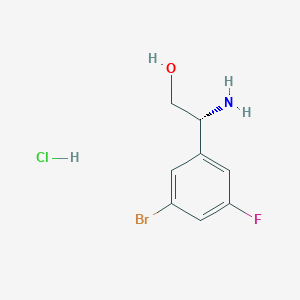
![(1R,2S)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056296.png)

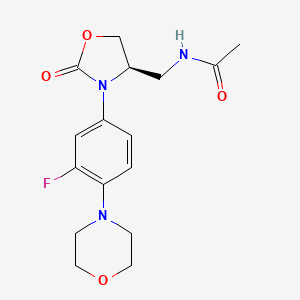
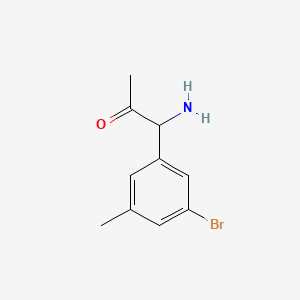

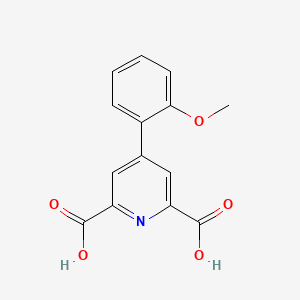
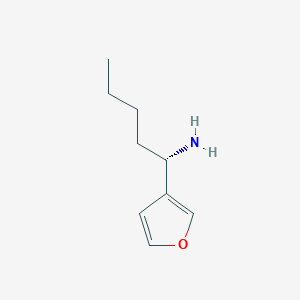
![methyl(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B13056330.png)
